3,4-Dihydroxy-2-O-methylanigorufone

Phenylphenalenone Natural Product Chemistry Structural Biology

3,4-Dihydroxy-2-O-methylanigorufone (CAS 1392307-42-4) is a natural phenolic compound classified within the phenylphenalenone group, primarily isolated from the rhizomes of Musa acuminata var. It possesses a core phenalen-1-one skeleton with a 3,4-dihydroxyphenyl substituent at the 9-position and a methoxy group at the 2-position, resulting in a molecular formula of C20H14O4 and a molecular weight of 318.32 g/mol.

Molecular Formula C20H14O4
Molecular Weight 318.3 g/mol
Cat. No. B12322163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxy-2-O-methylanigorufone
Molecular FormulaC20H14O4
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC(=C(C=C4)O)O)C1=O
InChIInChI=1S/C20H14O4/c1-24-17-10-13-4-2-3-11-5-7-14(19(18(11)13)20(17)23)12-6-8-15(21)16(22)9-12/h2-10,21-22H,1H3
InChIKeySBGZHCKQMDLHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxy-2-O-methylanigorufone: A Naturally Sourced Phenylphenalenone for Advanced Life Science Research


3,4-Dihydroxy-2-O-methylanigorufone (CAS 1392307-42-4) is a natural phenolic compound classified within the phenylphenalenone group, primarily isolated from the rhizomes of Musa acuminata var. . It possesses a core phenalen-1-one skeleton with a 3,4-dihydroxyphenyl substituent at the 9-position and a methoxy group at the 2-position, resulting in a molecular formula of C20H14O4 and a molecular weight of 318.32 g/mol [1]. This compound is utilized in life science research and exhibits physicochemical properties consistent with its polyphenolic nature, including predicted solubility profiles [2].

Why Generic Phenylphenalenone Substitution is Inappropriate: Critical Structural Differentiation of 3,4-Dihydroxy-2-O-methylanigorufone


The phenylphenalenone class exhibits significant functional diversity due to variations in hydroxylation and O-methylation patterns, which directly modulate physicochemical properties and biological activity [1]. Simply substituting a structurally related phenylphenalenone, such as the more widely studied anigorufone, for 3,4-dihydroxy-2-O-methylanigorufone is scientifically unsound. This is because the presence of a 3,4-dihydroxy substitution on the pendant phenyl ring in the target compound, versus the unsubstituted phenyl ring in anigorufone, is predicted to alter key properties, including hydrogen bonding capacity, redox potential, and target interactions [2]. Therefore, for precise research applications, direct procurement and use of the specific compound are required to ensure experimental validity and reproducibility.

Quantitative Evidence Guide for the Differentiation of 3,4-Dihydroxy-2-O-methylanigorufone


Structural and Molecular Weight Differentiation vs. Anigorufone

3,4-Dihydroxy-2-O-methylanigorufone is structurally differentiated from the parent phenylphenalenone, anigorufone, by the addition of two hydroxyl groups and one methoxy group on the phenyl ring. This substitution results in a distinct molecular formula (C20H14O4 vs. C19H12O2) and a higher molecular weight (318.32 g/mol vs. 272.30 g/mol) [REFS-1, REFS-2].

Phenylphenalenone Natural Product Chemistry Structural Biology

Predicted Impact of O-Methylation on Physicochemical Properties

Research on phenylphenalenone biosynthesis demonstrates that O-methylation is a key diversification step that alters the physicochemical properties of these natural products. It has been established that the biological activities of O-methylated natural products may be altered relative to their non-methylated analogs by modulating solubility and receptor interactions [1]. This supports the class-level inference that the specific methoxy group present in 3,4-dihydroxy-2-O-methylanigorufone, which is absent in anigorufone, contributes to its unique property profile.

Phytochemistry Natural Product Biosynthesis Physicochemical Properties

Comparative Antifungal Activity in the Phenylphenalenone Class

A study on phenylphenalenones from Musa acuminata reported that the simple phenalenones 2-hydroxy-1H-phenalen-1-one and 2-methoxy-1H-phenalen-1-one displayed significantly enhanced activity against Mycosphaerella fijiensis compared to other, more complex phenylphenalenones [1]. While 3,4-dihydroxy-2-O-methylanigorufone was not directly assayed, this data provides a class-level inference that the degree and position of substitution on the phenylphenalenone core are critical determinants of antifungal potency.

Antifungal Phytoalexin Natural Product Bioactivity

Recommended Research and Industrial Application Scenarios for 3,4-Dihydroxy-2-O-methylanigorufone


Investigating Structure-Activity Relationships (SAR) of Phenylphenalenones

This compound is ideally suited for use as a specific analog in SAR studies exploring the role of catechol (3,4-dihydroxy) substitution on the phenyl ring of phenylphenalenones. Its unique structure, compared to anigorufone, allows researchers to isolate and quantify the impact of this specific modification on biological activity, solubility, and target engagement [REFS-1, REFS-2].

Biosynthetic Pathway Elucidation and Metabolite Profiling

Given its isolation from Musa acuminata, this compound serves as an authentic analytical standard for LC-MS or NMR-based metabolomic studies investigating the chemical defense responses of banana plants. Its specific retention time and spectral signature enable precise identification and quantification in complex plant extracts, distinguishing it from other phenylphenalenones [REFS-1, REFS-3].

Development of O-Methylated Polyphenol-Based Research Tools

Due to the established role of O-methylation in modulating bioactivity and pharmacokinetic properties of polyphenols [1], 3,4-dihydroxy-2-O-methylanigorufone can be procured as a starting material or reference standard for developing novel research probes with potentially altered cellular permeability and metabolic stability compared to non-methylated or differently substituted analogs.

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